prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, carboxylate, and thiazole, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Preparation of 4-chlorophenyl derivative: This involves the reaction of 4-chlorobenzaldehyde with appropriate reagents to form the 4-chlorophenyl intermediate.
Formation of the pyrrole ring: The 4-chlorophenyl intermediate undergoes cyclization with other reagents to form the pyrrole ring.
Introduction of the thiazole ring: The pyrrole intermediate is then reacted with thiazole derivatives to introduce the thiazole ring.
Final coupling reaction: The final step involves coupling the thiazole-pyrrole intermediate with prop-2-en-1-yl and other substituents to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Coupling reactions: The prop-2-en-1-yl group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Coupling reactions: Catalysts such as palladium and copper are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
PROP-2-EN-1-YL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- PROP-2-EN-1-YL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- PROP-2-EN-1-YL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of PROP-2-EN-1-YL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, may contribute to its distinct properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C29H27ClN2O6S |
---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27ClN2O6S/c1-5-13-37-20-11-12-21(16(3)15-20)24(33)22-23(18-7-9-19(30)10-8-18)32(27(35)25(22)34)29-31-17(4)26(39-29)28(36)38-14-6-2/h6-12,15,23,33H,2,5,13-14H2,1,3-4H3/b24-22+ |
InChI Key |
ZGTUHHNAYVFQPO-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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